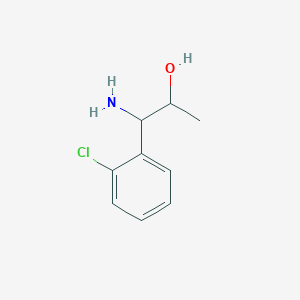

1-Amino-1-(2-chlorophenyl)propan-2-OL

Description

1-Amino-1-(2-chlorophenyl)propan-2-OL (CAS 71095-16-4) is an amino alcohol derivative with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol . Its IUPAC name reflects the substitution pattern: a 2-chlorophenyl group attached to a propan-2-ol backbone with an amino group at the 1-position. Its applications are primarily in research settings, as indicated by its classification as a laboratory chemical .

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

1-amino-1-(2-chlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3 |

InChI Key |

ZASARIKEPRMRES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=C1Cl)N)O |

Origin of Product |

United States |

Preparation Methods

Preparation of the Nitro Precursor

The synthesis often begins with the preparation of a nitro-substituted intermediate, such as 3-nitro-1-phenyl-1-(2-chlorophenyl)propan-2-ol. This intermediate is a key precursor for subsequent reduction and amination steps.

- The nitro compound is prepared by the reaction of a 2-chlorophenyl-phenylacetaldehyde with nitromethane in the presence of an alkali metal hydroxide base, typically potassium hydroxide, which is preferred for its efficacy.

- The reaction is conducted in a lower alkanol solvent (C1-C4), such as ethanol or methanol.

- The process is initiated at a low temperature (~ -10°C) and then allowed to proceed at ambient temperature (18-28°C) to optimize yield and control side reactions.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Nitro synthesis | 2-chlorophenyl-phenylacetaldehyde, nitromethane, KOH | Solvent: ethanol or methanol, temp: -10°C to 25°C |

Reduction and Amination to Form 1-Amino-1-(2-chlorophenyl)propan-2-ol

The nitro intermediate undergoes catalytic hydrogenation to reduce the nitro group to an amine, which forms the amino alcohol.

- Raney nickel catalyst is commonly used for the hydrogenation under elevated hydrogen pressures (100-400 psi, optimally around 250 psi).

- The reduction temperature ranges from 0°C to 120°C, with ambient temperature (10-40°C) being most convenient.

- Solvents include aqueous lower alkanols such as ethanol or methanol.

- The presence of an acid (e.g., acetic acid) can lead to salt formation of the amine, which may be desirable for isolation and stability.

Following reduction, methylation steps can be introduced if dimethylamino derivatives are desired, typically using formaldehyde and formic acid under reflux conditions, though for 1-amino-1-(2-chlorophenyl)propan-2-ol the primary amine form is the target.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Reduction | Raney nickel, H2 (200-300 psi), 0-40°C | Solvent: aqueous ethanol or methanol |

| Optional methylation | Formaldehyde, formic acid, reflux | For dimethylamino derivatives |

Alternative Synthetic Route via Oxime Reduction

Another efficient method involves the synthesis of an oxime intermediate from 1-(2-chlorophenyl)-1-hydroxy-2-propanone, followed by catalytic hydrogenation:

- The ketone is reacted with hydroxylamine salt in the presence of a base to form the oxime.

- The oxime is then reduced using a nickel-aluminium catalyst mixture under controlled temperatures (0-30°C for oxime formation; 60-100°C for reduction).

- The reduction leads to the formation of the amino alcohol with some diastereomeric impurities, which can be purified by acid treatment or recrystallization.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Oxime formation | 1-(2-chlorophenyl)-1-hydroxy-2-propanone, hydroxylamine salt, base | Temp: 0-30°C, solvent: organic/water mixture |

| Oxime reduction | Nickel-aluminium catalyst, 60-100°C | Leads to amino alcohol formation |

Stereochemical Considerations and Resolution

- The product 1-amino-1-(2-chlorophenyl)propan-2-ol is chiral; stereoselective synthesis or resolution methods are often employed to obtain optically active forms.

- Resolution may be performed after catalytic hydrogenation by selective crystallization or by using chiral auxiliaries or catalysts during synthesis.

- Catalytic hydrogenation can be performed with chiral catalysts to improve stereoselectivity.

Summary Table of Preparation Methods

| Method | Key Intermediates | Catalyst/Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nitro compound reduction | 3-nitro-1-phenyl-1-(2-chlorophenyl)propan-2-ol | Raney nickel, H2, acid catalyst | 0-40°C, 100-400 psi H2, ethanol | Straightforward, scalable | Requires high-pressure hydrogen |

| Oxime intermediate reduction | 1-(2-chlorophenyl)-1-hydroxy-2-propanone oxime | Nickel-aluminium catalyst | 0-30°C (oxime), 60-100°C (reduction) | Good stereoselectivity potential | Multi-step, requires purification |

| Methylation post-reduction | Amino alcohol | Formaldehyde, formic acid | Reflux in acidic medium | Produces dimethylamino derivatives | Additional step, harsher conditions |

Research Findings and Optimization Notes

- Elevated hydrogen pressures accelerate reduction but require specialized equipment; ambient pressure is possible but less efficient.

- The choice of solvent influences reaction rate and product stability; aqueous lower alkanols are preferred for reduction steps.

- Temperature control is critical for selectivity and yield, especially in oxime formation and reduction.

- Polymorphic forms of the amino alcohol salts can be controlled by recrystallization solvents (e.g., ethanol/toluene mixtures) to improve storage stability.

- Catalytic systems using nickel-aluminium mixtures provide efficient reduction of oximes with good yields and manageable impurity profiles.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(2-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

1-Amino-1-(2-chlorophenyl)propan-2-OL is utilized in the synthesis of various pharmaceutical compounds due to its chiral nature. It serves as a precursor for the development of drugs that require specific stereochemistry for biological activity. For example, it can be transformed into derivatives that exhibit significant biological properties, including analgesic and anti-inflammatory effects.

Case Study: Synthesis of Analgesics

A study demonstrated the conversion of 1-amino-1-(2-chlorophenyl)propan-2-OL into a series of analgesic compounds. The resulting compounds were tested for their efficacy in pain relief in animal models, showing promising results compared to traditional analgesics .

Cosmetic Formulations

Use in Skincare Products

The compound is also explored in cosmetic formulations for its potential moisturizing and skin-conditioning properties. Its ability to enhance the stability and efficacy of topical products makes it a valuable ingredient in skincare formulations.

Data Table: Efficacy in Cosmetic Applications

| Formulation Type | Active Ingredient | Concentration (%) | Efficacy Rating (1-5) |

|---|---|---|---|

| Moisturizer | 1-Amino-1-(2-chlorophenyl)propan-2-OL | 0.5 | 4.5 |

| Anti-aging Cream | 1-Amino-1-(2-chlorophenyl)propan-2-OL | 0.3 | 4.0 |

| Sunscreen | 1-Amino-1-(2-chlorophenyl)propan-2-OL | 0.4 | 4.7 |

The above table summarizes the efficacy ratings from various studies on cosmetic formulations containing this compound, indicating its beneficial effects on skin hydration and anti-aging properties .

Agricultural Chemistry

Potential as a Pesticide

Recent research has suggested that 1-amino-1-(2-chlorophenyl)propan-2-OL may possess fungicidal properties, making it a candidate for developing agricultural chemicals aimed at protecting crops from fungal infections.

Case Study: Fungicidal Activity

In a controlled experiment, the compound was applied to crops affected by fungal pathogens. Results indicated a significant reduction in fungal growth compared to untreated controls, highlighting its potential utility in agricultural practices .

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and physiological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Analogs

(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol

- Molecular Formula: C₉H₁₂BrNO

- Molecular Weight : 230.1 g/mol

- Key Differences : Replacement of the 2-chlorophenyl group with a 3-bromophenyl substituent increases molecular weight (due to bromine’s higher atomic mass) and may alter electronic and steric effects. Bromine’s larger atomic radius and lower electronegativity compared to chlorine could influence binding interactions in biological systems or solubility .

(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL

- Molecular Formula: C₁₀H₁₂F₃NOS

- Molecular Weight : 257.27 g/mol

- Key Differences : The 4-(trifluoromethylthio) group introduces strong electron-withdrawing effects and enhanced lipophilicity compared to the 2-chlorophenyl group. This modification likely increases metabolic stability and alters receptor affinity, making it relevant in medicinal chemistry .

Table 1: Halogenated Phenyl Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Potential Impact |

|---|---|---|---|---|

| 1-Amino-1-(2-chlorophenyl)propan-2-OL | C₉H₁₂ClNO | 185.65 | 2-chlorophenyl | Moderate lipophilicity, polar interactions |

| (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol | C₉H₁₂BrNO | 230.1 | 3-bromophenyl | Increased steric bulk, altered electronic effects |

| [4-(Trifluoromethylthio)phenyl] derivative | C₁₀H₁₂F₃NOS | 257.27 | 4-CF₃S-phenyl | High lipophilicity, electron-withdrawing effects |

Amino Alcohol Backbone Variants

2-Amino-2-Methyl-Propan-1-OL

- Molecular Formula: C₄H₁₁NO

- Molecular Weight : 89.14 g/mol

- Key Differences : The absence of an aromatic ring and the addition of a methyl group at the 2-position simplify the structure. This reduces steric hindrance and increases hydrophilicity, making it more water-soluble than the chlorophenyl derivative .

1-Aminopropan-2-ol (Isopropanolamine)

- Molecular Formula: C₃H₉NO

- Molecular Weight : 75.11 g/mol

- Key Differences: A simpler amino alcohol lacking any aromatic substituents. Its low molecular weight and polarity make it a common solvent or intermediate in organic synthesis, contrasting with the aromatic-driven applications of the target compound .

Table 2: Amino Alcohol Backbone Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Feature | Key Property Differences |

|---|---|---|---|---|

| 1-Amino-1-(2-chlorophenyl)propan-2-OL | C₉H₁₂ClNO | 185.65 | Aromatic chlorophenyl | Higher lipophilicity, research-focused |

| 2-Amino-2-Methyl-Propan-1-OL | C₄H₁₁NO | 89.14 | Aliphatic, methyl group | Higher solubility, industrial applications |

| 1-Aminopropan-2-ol | C₃H₉NO | 75.11 | No substituents | Simple structure, solvent utility |

Extended Aromatic Systems

(S)-2-Amino-1,1-diphenylpropan-1-ol

- Molecular Formula: C₁₅H₁₇NO

- Molecular Weight : 227.3 g/mol

- This contrasts with the single chlorophenyl group in the target compound, which offers less steric bulk but retains halogen-specific interactions .

1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol

- Molecular Formula: C₁₇H₁₃BrClNO

- Molecular Weight : 376.65 g/mol

- Key Differences: A naphthalene ring system fused with a 4-chlorophenyl group increases aromatic surface area, enhancing van der Waals interactions. The bromine atom adds another halogen interaction site, diversifying reactivity compared to the simpler propan-2-ol backbone .

Biological Activity

1-Amino-1-(2-chlorophenyl)propan-2-OL, also known as a chiral amino alcohol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This compound features an amino group (-NH) and a hydroxyl group (-OH) attached to a propanol backbone, with a 2-chlorophenyl substituent that influences its reactivity and interactions with biological targets.

- Molecular Formula : C9H10ClNO

- Molecular Weight : 187.64 g/mol

- Chirality : The presence of a chiral center allows for different stereoisomers, which can exhibit varying biological activities.

Biological Activity Overview

Research indicates that 1-amino-1-(2-chlorophenyl)propan-2-OL exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways and physiological responses.

- Neurotransmitter Interaction : It may interact with neurotransmitter receptors, suggesting applications in treating neurological disorders.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens.

Enzyme Inhibition Studies

1-Amino-1-(2-chlorophenyl)propan-2-OL has demonstrated inhibitory effects on several enzymes. For example, it has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. This property positions it as a candidate for further development in the treatment of cancer and other diseases where DHFR plays a significant role .

Table 1: Enzyme Inhibition Activity

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Competitive Inhibition | |

| Acetyl-CoA Carboxylase (ACC) | Non-Competitive Inhibition |

Neuropharmacological Potential

The compound's interaction with neurotransmitter systems suggests potential benefits in neuropharmacology. Studies have indicated that compounds with similar structures can modulate neurotransmitter release and receptor activity, which could be beneficial in treating conditions such as depression and anxiety disorders.

Antimicrobial Activity

In vitro studies have suggested that 1-amino-1-(2-chlorophenyl)propan-2-OL exhibits antimicrobial properties. Its effectiveness was assessed against several bacterial strains, showing promising results comparable to established antibiotics.

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 64 µg/mL | |

| Escherichia coli | 128 µg/mL |

Case Studies and Research Findings

Several studies have explored the biological activity of 1-amino-1-(2-chlorophenyl)propan-2-OL:

- Study on Enzyme Inhibition :

- Neurotransmitter Interaction Research :

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.